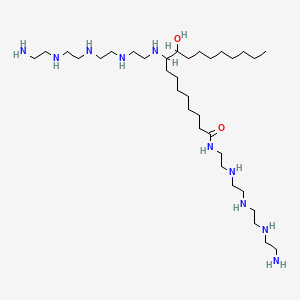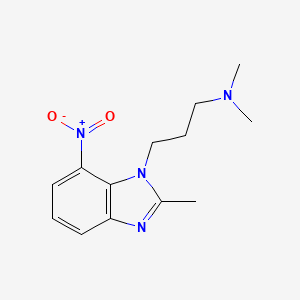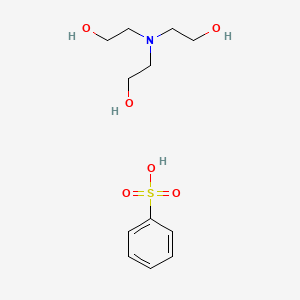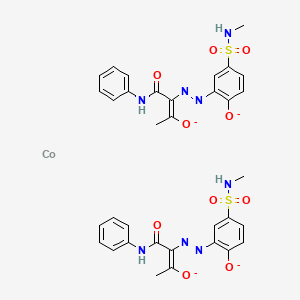
Cobalt, bis(2-((2-(hydroxy-kappaO)-5-((methylamino)sulfonyl)phenyl)azo-kappaN1)-3-(oxo-kappaO)-N-phenylbutanamidato(2-))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of cobalt coordinated with azo and sulfonamide groups, which contribute to its distinct reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt typically involves the following steps:
Formation of the azo compound: The initial step involves the diazotization of 2-hydroxy-5-(N-methylsulfamoyl)aniline, followed by coupling with 3-oxo-n-phenylbutyramide to form the azo compound.
Complexation with cobalt: The azo compound is then reacted with a cobalt salt, such as cobalt(II) chloride, under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo groups, potentially breaking the N=N bond.
Substitution: The sulfonamide and azo groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cobalt, while reduction can lead to the cleavage of azo bonds.
Applications De Recherche Scientifique
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various biological molecules, potentially disrupting cellular processes. The azo and sulfonamide groups may also contribute to its bioactivity by interacting with enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[2-[[2-hydroxy-5-(N-ethylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt
- Bis[2-[[2-hydroxy-5-(N-propylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt
Uniqueness
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt is unique due to its specific substitution pattern on the sulfonamide group, which can influence its reactivity and applications. The presence of the methyl group may enhance its stability and bioactivity compared to similar compounds with different alkyl substitutions.
Propriétés
Numéro CAS |
69178-42-3 |
|---|---|
Formule moléculaire |
C34H32CoN8O10S2-4 |
Poids moléculaire |
835.7 g/mol |
Nom IUPAC |
2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-(methylsulfamoyl)phenolate;cobalt |
InChI |
InChI=1S/2C17H18N4O5S.Co/c2*1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2;/h2*3-10,18,22-23H,1-2H3,(H,19,24);/p-4/b2*16-11-,21-20?; |
Clé InChI |
SCMJNEYLCDIJKI-VTZHBRQCSA-J |
SMILES isomérique |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Co] |
SMILES canonique |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)[O-])[O-].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


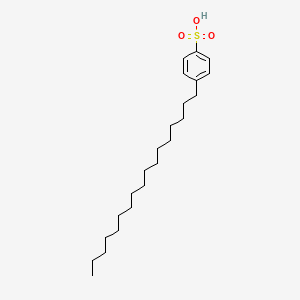
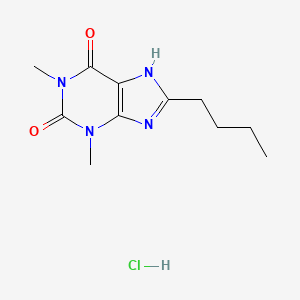
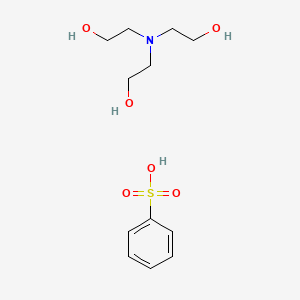
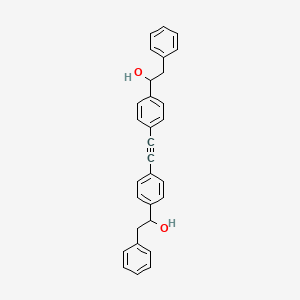

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
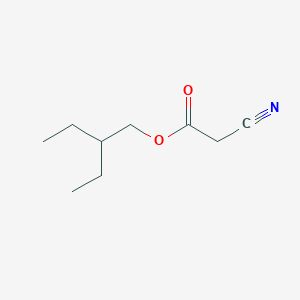
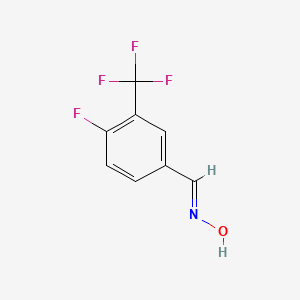
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
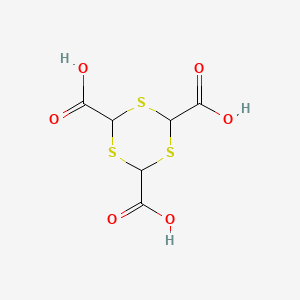
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
